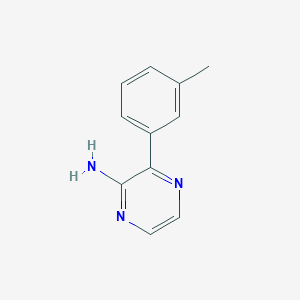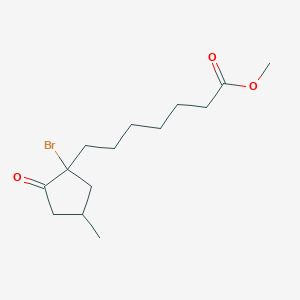
Methyl 7-(1-bromo-4-methyl-2-oxocyclopentyl)heptanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-(1-bromo-4-methyl-2-oxocyclopentyl)heptanoate is an organic compound with a complex structure that includes a brominated cyclopentyl ring, a heptanoate ester, and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(1-bromo-4-methyl-2-oxocyclopentyl)heptanoate typically involves multiple steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a series of cyclization reactions starting from simpler organic molecules.
Esterification: The ester functional group is introduced through an esterification reaction, typically involving the reaction of a carboxylic acid with methanol in the presence of an acid catalyst.
Ketone Formation: The ketone group can be introduced through oxidation reactions, such as the oxidation of secondary alcohols using reagents like pyridinium chlorochromate (PCC).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The ketone group can undergo further oxidation to form carboxylic acids.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted cyclopentyl derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 7-(1-bromo-4-methyl-2-oxocyclopentyl)heptanoate involves its interactions with various molecular targets:
Molecular Targets: The bromine atom and the ketone group can interact with nucleophiles and electrophiles, respectively, facilitating various chemical reactions.
Pathways Involved: The compound can participate in pathways involving nucleophilic substitution, oxidation-reduction, and ester hydrolysis.
相似化合物的比较
Methyl 7-(1-chloro-4-methyl-2-oxocyclopentyl)heptanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 7-(1-fluoro-4-methyl-2-oxocyclopentyl)heptanoate: Similar structure but with a fluorine atom instead of bromine.
Methyl 7-(1-iodo-4-methyl-2-oxocyclopentyl)heptanoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in Methyl 7-(1-bromo-4-methyl-2-oxocyclopentyl)heptanoate imparts unique reactivity compared to its halogenated analogs. Bromine is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine, making this compound particularly useful in synthetic organic chemistry.
属性
CAS 编号 |
113332-03-9 |
|---|---|
分子式 |
C14H23BrO3 |
分子量 |
319.23 g/mol |
IUPAC 名称 |
methyl 7-(1-bromo-4-methyl-2-oxocyclopentyl)heptanoate |
InChI |
InChI=1S/C14H23BrO3/c1-11-9-12(16)14(15,10-11)8-6-4-3-5-7-13(17)18-2/h11H,3-10H2,1-2H3 |
InChI 键 |
LYNWXLBLCYZENO-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=O)C(C1)(CCCCCCC(=O)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


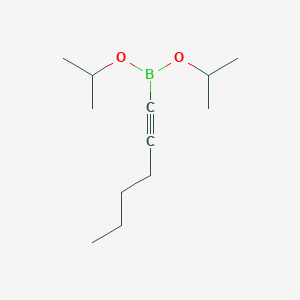
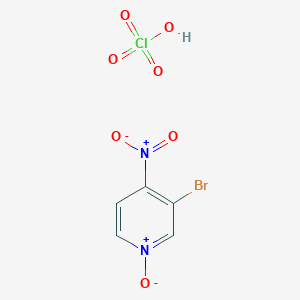
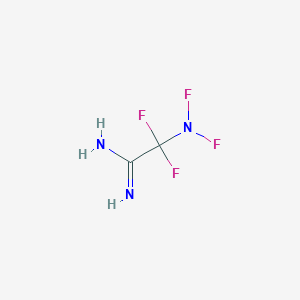
![Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]-](/img/structure/B14289650.png)
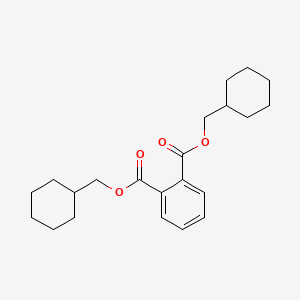
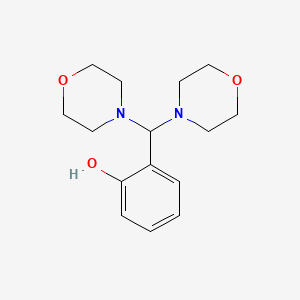
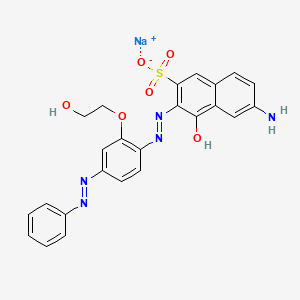
![1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14289691.png)
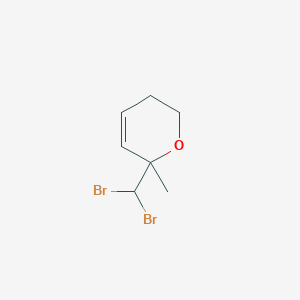
![3-Methyl-5-[(4-nitroanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B14289715.png)
![5-[4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl]-2H-1,3-benzodioxole](/img/structure/B14289719.png)
![2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate](/img/structure/B14289721.png)
